molecular formula C21H23N3O5S B4845273 dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate

dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate

Cat. No. B4845273
M. Wt: 429.5 g/mol
InChI Key: CLHXPJJSKRUANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate, also known as DM-CAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DM-CAT is a member of the class of compounds known as isophthalates, which are widely used in the production of polymers, resins, and other materials. However, DM-CAT has been found to have unique properties that make it particularly useful for certain research applications.

Mechanism of Action

The mechanism of action of dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been shown to have anti-inflammatory effects, and has also been found to inhibit the growth of certain bacteria and fungi. However, more research is needed to fully understand the range of effects that dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate may have.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate for use in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer growth and development. Additionally, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been found to have low toxicity in animal models, which makes it a safer alternative to some other anti-cancer compounds. However, one limitation of dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate is that it is difficult to synthesize, which can limit its availability for use in research.

Future Directions

There are a number of potential future directions for research involving dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate. One area of interest is in the development of new cancer treatments that are based on the compound. Additionally, dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate may be useful in the development of new materials for use in electronic devices, due to its unique chemical properties. Further research is also needed to fully understand the range of biochemical and physiological effects that dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate may have, and to identify any potential side effects or limitations of its use.

Scientific Research Applications

Dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been found to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has been shown to have potent anti-cancer activity in vitro, and has also been found to inhibit the growth of tumors in animal models. Other areas of research where dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate has shown promise include the treatment of inflammatory diseases, such as arthritis, and the development of new materials for use in electronic devices.

properties

IUPAC Name

dimethyl 5-[(4-morpholin-4-ylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-19(25)14-11-15(20(26)28-2)13-17(12-14)23-21(30)22-16-3-5-18(6-4-16)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H2,22,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHXPJJSKRUANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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